2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)-
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Overview
Description
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and a methylthio group at the 3-position. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Thiomethylation: The methylthio group can be introduced using reagents like methylthiolating agents (e.g., methylthiol chloride) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, and bases like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit certain enzymes involved in critical biological processes, leading to therapeutic effects.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: A structurally related compound without the bromine and methylthio substitutions.
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Similar structure but lacks the methylthio group.
Pyrrolo[1,2-a]pyrazines: Another class of heterocyclic compounds with different ring fusion and substitution patterns.
Uniqueness
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methylthio groups enhances its reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C8H7BrN2OS |
---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
5-bromo-3-methylsulfanyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H7BrN2OS/c1-13-6-5-2-4(9)3-10-7(5)11-8(6)12/h2-3,6H,1H3,(H,10,11,12) |
InChI Key |
AXQWFGJYNLIUED-UHFFFAOYSA-N |
Canonical SMILES |
CSC1C2=C(NC1=O)N=CC(=C2)Br |
Origin of Product |
United States |
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